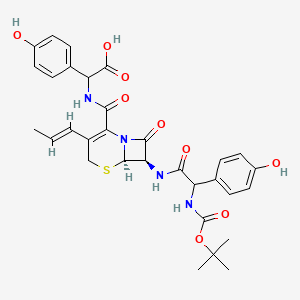
N-Boc-Cefprozil Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-Cefprozil Amide is a derivative of Cefprozil, a second-generation cephalosporin antibiotic. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amide nitrogen. This modification is often employed to enhance the stability and solubility of the compound, making it more suitable for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil Amide typically involves the protection of the amine group in Cefprozil with a Boc group. This can be achieved through the reaction of Cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the continuous synthesis of the desired amide .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-Cefprozil Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
N-Boc-Cefprozil Amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug, enhancing the delivery and efficacy of Cefprozil.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Boc-Cefprozil Amide is similar to that of Cefprozil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the weakening of the cell wall and ultimately leads to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
N-Alloc-Cefprozil Amide: Another protected derivative of Cefprozil, where the amine group is protected with an allyl carbamate (Alloc) group.
N-Cbz-Cefprozil Amide: A derivative with a benzyl carbamate (Cbz) protecting group.
Uniqueness
N-Boc-Cefprozil Amide is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propiedades
Fórmula molecular |
C31H34N4O9S |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-2-[[(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C31H34N4O9S/c1-5-6-18-15-45-28-23(33-25(38)21(16-7-11-19(36)12-8-16)34-30(43)44-31(2,3)4)27(40)35(28)24(18)26(39)32-22(29(41)42)17-9-13-20(37)14-10-17/h5-14,21-23,28,36-37H,15H2,1-4H3,(H,32,39)(H,33,38)(H,34,43)(H,41,42)/b6-5+/t21?,22?,23-,28-/m1/s1 |
Clave InChI |
YDAHXHMOALKQEI-LUQZTBTPSA-N |
SMILES isomérico |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |
SMILES canónico |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


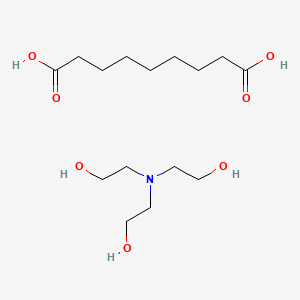

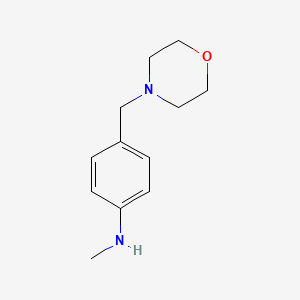
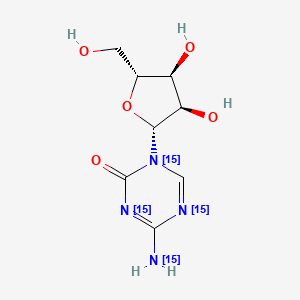
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
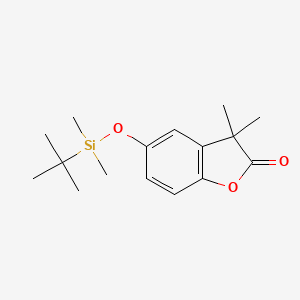
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)

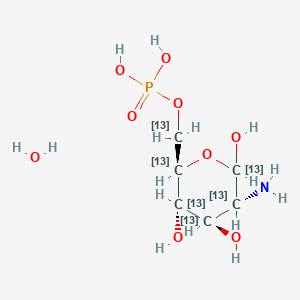
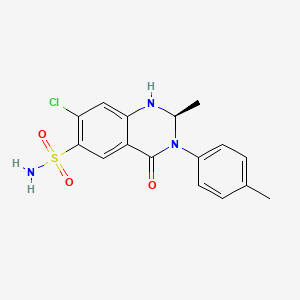
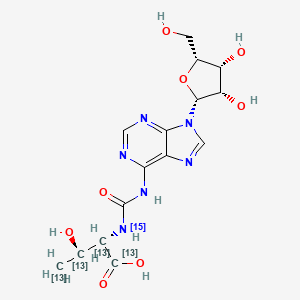
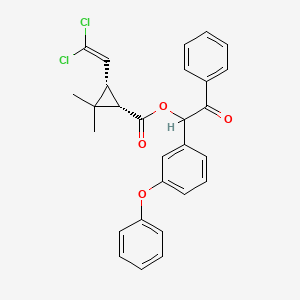
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
